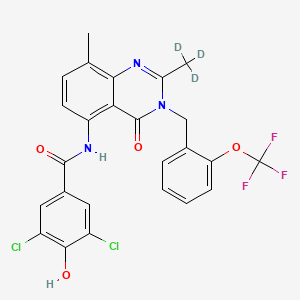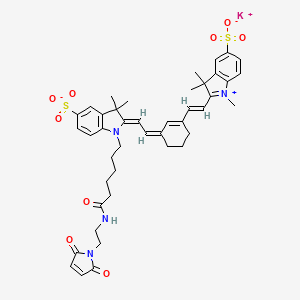
Sulfo-Cyanine7 maleimide (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cyanine7 maleimide (potassium) is a hydrophilic near-infrared fluorescent dye. It is an analogue of Cy7 maleimide and is widely used in scientific research for its excellent photophysical properties. This compound is particularly useful for labeling thiol groups in proteins and other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine7 maleimide (potassium) is synthesized through a series of chemical reactions involving the introduction of a maleimide group to the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Backbone: The cyanine dye backbone is synthesized by reacting indole derivatives with a suitable linker.
Introduction of Sulfonate Groups: Sulfonate groups are introduced to enhance the hydrophilicity of the dye.
Attachment of the Maleimide Group: The maleimide group is attached to the cyanine dye backbone through a condensation reaction
Industrial Production Methods
Industrial production of Sulfo-Cyanine7 maleimide (potassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .
化学反应分析
Types of Reactions
Sulfo-Cyanine7 maleimide (potassium) primarily undergoes the following types of reactions:
Substitution Reactions: The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether linkages.
Oxidation and Reduction: The dye can undergo oxidation and reduction reactions, which may affect its fluorescence properties
Common Reagents and Conditions
Thiol-Containing Compounds: These are commonly used to react with the maleimide group.
Buffer Solutions: Reactions are typically carried out in buffer solutions at near-neutral pH (6.5-7.5) to maintain the stability of the dye
Major Products Formed
The major product formed from the reaction of Sulfo-Cyanine7 maleimide (potassium) with thiol-containing compounds is a thioether-linked conjugate. This product retains the fluorescent properties of the dye, making it useful for various imaging applications .
科学研究应用
Sulfo-Cyanine7 maleimide (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, peptides, and other biomolecules for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in near-infrared imaging techniques.
Industry: Applied in the development of fluorescent sensors and assays for various industrial processes
作用机制
The mechanism of action of Sulfo-Cyanine7 maleimide (potassium) involves the formation of a stable thioether linkage with thiol groups in proteins and other biomolecules. This reaction is facilitated by the maleimide group, which is highly reactive towards thiols. The resulting conjugate retains the fluorescent properties of the dye, allowing for visualization and tracking in various applications .
相似化合物的比较
Sulfo-Cyanine7 maleimide (potassium) is unique due to its hydrophilicity and near-infrared fluorescence. Similar compounds include:
Cy7 maleimide: An analogue with similar properties but less hydrophilic.
Sulfo-Cyanine3 maleimide: Another hydrophilic near-infrared dye with different spectral properties.
TAMRA maleimide: A thiol-reactive dye from the rhodamine series, used for similar applications but with different fluorescence characteristics .
Sulfo-Cyanine7 maleimide (potassium) stands out due to its improved photophysical properties and suitability for a wide range of applications in scientific research.
属性
分子式 |
C43H49KN4O9S2 |
|---|---|
分子量 |
869.1 g/mol |
IUPAC 名称 |
potassium;(2Z)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1 |
InChI 键 |
DCHMQIBWFDNWAF-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C\C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


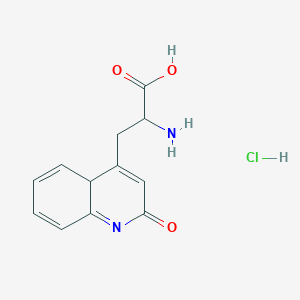
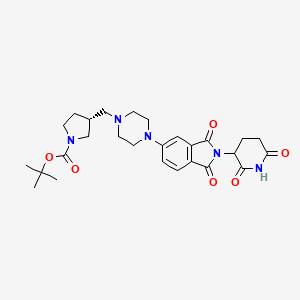
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)

![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
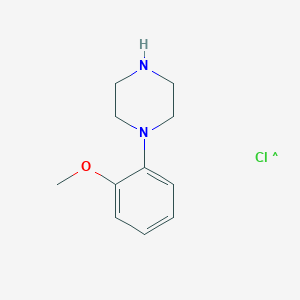
![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)






